Potassium (4-chloro-2-fluorobenzyl)trifluoroborate
CAS No.:
Cat. No.: VC13523655
Molecular Formula: C7H5BClF4K
Molecular Weight: 250.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BClF4K |
|---|---|
| Molecular Weight | 250.47 g/mol |
| IUPAC Name | potassium;(4-chloro-2-fluorophenyl)methyl-trifluoroboranuide |
| Standard InChI | InChI=1S/C7H5BClF4.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
| Standard InChI Key | VDQBHKLNGVJRBF-UHFFFAOYSA-N |
| SMILES | [B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+] |
| Canonical SMILES | [B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Potassium (4-chloro-2-fluorobenzyl)trifluoroborate (molecular formula: , molecular weight: 250.47 g/mol) consists of a benzyl group substituted with chlorine and fluorine at the 4- and 2-positions, respectively, bonded to a trifluoroborate anion () and a potassium counterion . The IUPAC name is potassium [(4-chloro-2-fluorophenyl)methyl]trifluoroboranuide.
Molecular Geometry and Bonding
The trifluoroborate group adopts a tetrahedral geometry around the boron atom, with three fluorine atoms and the benzyl carbon forming covalent bonds. The aromatic ring’s substituents influence electronic effects: the electron-withdrawing chlorine (4-position) and fluorine (2-position) direct electrophilic substitution reactions to the 5- and 3-positions, respectively.
Spectral Data
While specific NMR data for this isomer are unavailable, analogous compounds exhibit distinct signals:
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NMR: A singlet near ppm for the group.
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NMR: A quartet around ppm due to boron-fluorine coupling.
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NMR: Aromatic protons appear as complex multiplets between and ppm, while the benzylic group resonates near ppm .
Synthesis and Manufacturing
The synthesis of potassium (4-chloro-2-fluorobenzyl)trifluoroborate can be inferred from methods used for its analogs (e.g., 4-chloro-3-fluoro and 2-chloro-6-fluoro derivatives) .
Stepwise Synthesis Protocol
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Benzyl Bromide Preparation:
4-Chloro-2-fluorotoluene undergoes radical bromination using (NBS) and a catalytic peroxide to yield 4-chloro-2-fluorobenzyl bromide. -
Boronic Ester Formation:
The benzyl bromide reacts with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) to form the pinacol boronic ester. -
Trifluoroborate Exchange:
Treatment with potassium hydrogen fluoride () in aqueous methanol replaces the pinacol group with trifluoroborate, yielding the final product.
Reaction Conditions:
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Temperature: for boronic ester formation.
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Yield: ~70–85% (based on analogous syntheses).
Patent Insights
A patent (CN110498730B) detailing the synthesis of 1,2,4-trifluorobenzene highlights fluorination techniques applicable to aryl chlorides . Key steps include:
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Fluorination: Potassium fluoride in sulfolane at with quaternary ammonium salts as phase-transfer catalysts .
These methods could be adapted for introducing fluorine into the benzyl position of the target compound.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Potassium trifluoroborates are superior to boronic acids in Suzuki reactions due to their stability and reduced protodeboronation. For example:
Conditions:
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Catalyst: or .
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Base: or .
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Solvent: Ethanol/water or toluene/water.
Functional Group Compatibility
The 4-chloro-2-fluoro substituents enable sequential functionalization:
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Chlorine Substitution: Pd-catalyzed coupling with amines or thiols.
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Fluorine Retention: Inert under most conditions, preserving aromatic electronic effects.
Physicochemical Properties
| Property | Value/Description | Source Analogue |
|---|---|---|
| Melting Point | >250°C (decomposes) | |
| Solubility | Soluble in DMSO, DMF; insoluble in hexane | |
| Stability | Stable under inert atmosphere; hygroscopic | |
| (BF) | ~4.5 (in water) |
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
No data exist for this isomer, but the 4-chloro-3-fluoro analog crystallizes in the monoclinic space group , with a boron-centered tetrahedron.
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